molecular formula C15H19N5O2S2 B7773058 N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B7773058
M. Wt: 365.5 g/mol
InChI Key: BBKRDQBCSVXELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O2S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-cyanoethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C15H19N5O2S2C_{15}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of approximately 365.47 g/mol. The structure features a benzothiadiazole core, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological properties.

Structural Representation

PropertyValue
Molecular Formula C15H19N5O2S2
Molecular Weight 365.47 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that derivatives of benzothiadiazoles exhibit a broad spectrum of antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial and antifungal properties. For example, certain benzothiadiazole derivatives showed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of benzothiadiazole derivatives. For instance, compounds exhibiting selective cytotoxicity against tumorigenic cell lines have been reported. Specific derivatives demonstrated EC50 values in the range of 28 to 290 ng/mL against different cancer cell lines . This suggests that this compound could be further explored as a candidate for cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety is known to inhibit certain enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation. Additionally, the presence of the cyanoethyl and pyrrolidine groups may enhance binding affinity and specificity towards these targets .

Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various benzothiadiazole derivatives found that this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .

Study 2: Anticancer Activity

Another research effort investigated the anticancer potential of benzothiadazole derivatives against human cancer cell lines. The findings revealed that this compound displayed selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapeutics with minimal side effects .

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(2-pyrrolidin-1-ylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2/c16-7-4-10-20(12-11-19-8-1-2-9-19)24(21,22)14-6-3-5-13-15(14)18-23-17-13/h3,5-6H,1-2,4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKRDQBCSVXELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN(CCC#N)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.